N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Description
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a benzofuran ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-15-5-2-3-6-16(15)26-17(14)13-22-19(25)24-11-9-23(10-12-24)18-20-7-4-8-21-18/h2-8H,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKCCYBJMFWBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine and piperazine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its antimicrobial properties.
Uniqueness
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is unique due to its combination of benzofuran, pyrimidine, and piperazine rings, which confer a distinct set of biological activities and potential therapeutic applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
